N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of Amino Group: The amino group is introduced by reacting the thiazole derivative with 4-methoxyaniline.
Acylation: The resulting compound is then acylated with benzyl chloroacetate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to bind to tubulin, thereby inhibiting microtubule formation and disrupting cell division .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide
Uniqueness
N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is unique due to its specific structural features, such as the presence of a benzyl group and a methoxyphenylamino moiety, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant and anticancer activities, as well as its mechanism of action.
Structural Overview
The compound's structure can be broken down as follows:
- Core Structure : The thiazole ring is known for its diverse biological activities, including anticancer and antimicrobial properties.
- Functional Groups : The presence of a methoxy group on the phenyl ring enhances the compound's lipophilicity, potentially improving its bioavailability.
1. Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. A study on related derivatives revealed that:
- Potency : Certain derivatives demonstrated effective protection against seizures in animal models, with ED50 values comparable to established anticonvulsants like phenytoin. For instance, N-benzyl derivatives with specific heteroatom substitutions showed enhanced activity, suggesting that structural modifications can lead to improved efficacy .
Compound | ED50 (mg/kg) | Mechanism of Action |
---|---|---|
N-benzyl derivative 1 | 8.3 (i.p.) | Sodium channel modulation |
N-benzyl derivative 2 | 17.3 (i.p.) | GABAergic enhancement |
2. Antitumor Activity
The thiazole moiety in the compound is associated with various anticancer activities. Studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells through several mechanisms:
- Cytotoxicity : Compounds with thiazole rings have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For example, certain thiazole derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Thiazole derivative A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |
Thiazole derivative B | Jurkat (human leukemia) | 1.98 ± 1.22 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Interaction : The compound acts as a nonselective agonist at acetylcholine receptors, which may contribute to its anticonvulsant effects .
- Apoptosis Induction : The presence of the methoxy group and thiazole ring facilitates interactions with apoptotic pathways, leading to increased cancer cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticonvulsant Efficacy : A study highlighted the efficacy of various N-benzyl derivatives in seizure models, demonstrating that modifications at specific positions significantly enhance anticonvulsant activity .
- Anticancer Potential : Another investigation reported that thiazole-based compounds exhibited selective cytotoxicity against glioblastoma and melanoma cell lines, indicating their potential as anticancer agents .
Properties
IUPAC Name |
N-benzyl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-27-18-9-7-16(8-10-18)23-20(26)14-29-21-24-17(13-28-21)11-19(25)22-12-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXQPUATNOIDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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